3'-Bromo-5'-fluoro-4'-hydroxyphenacyl chloride
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Overview
Description
3’-Bromo-5’-fluoro-4’-hydroxyphenacyl chloride is an organic compound that belongs to the class of halogenated phenacyl chlorides This compound is characterized by the presence of bromine, fluorine, and hydroxyl groups attached to a phenacyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-5’-fluoro-4’-hydroxyphenacyl chloride typically involves the halogenation of a phenacyl chloride precursor. One common method is the bromination of 5’-fluoro-4’-hydroxyphenacyl chloride using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete halogenation.
Industrial Production Methods
Industrial production of 3’-Bromo-5’-fluoro-4’-hydroxyphenacyl chloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3’-Bromo-5’-fluoro-4’-hydroxyphenacyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the phenacyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenacyl derivatives.
Oxidation: Formation of 3’-Bromo-5’-fluoro-4’-hydroxybenzophenone.
Reduction: Formation of 3’-Bromo-5’-fluoro-4’-hydroxyphenethyl alcohol.
Scientific Research Applications
3’-Bromo-5’-fluoro-4’-hydroxyphenacyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3’-Bromo-5’-fluoro-4’-hydroxyphenacyl chloride involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and the hydroxyl group can influence its binding affinity and specificity. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3’-Bromo-4’-hydroxyphenacyl chloride
- 5’-Fluoro-4’-hydroxyphenacyl chloride
- 3’-Chloro-5’-fluoro-4’-hydroxyphenacyl chloride
Uniqueness
3’-Bromo-5’-fluoro-4’-hydroxyphenacyl chloride is unique due to the combination of bromine and fluorine atoms, which can impart distinct electronic and steric effects. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C8H5BrClFO2 |
---|---|
Molecular Weight |
267.48 g/mol |
IUPAC Name |
1-(3-bromo-5-fluoro-4-hydroxyphenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H5BrClFO2/c9-5-1-4(7(12)3-10)2-6(11)8(5)13/h1-2,13H,3H2 |
InChI Key |
FEFKGMPJFWZWPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)Br)C(=O)CCl |
Origin of Product |
United States |
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